molecular formula C21H23N3O4S B3307423 4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933210-26-5

4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3307423
CAS No.: 933210-26-5
M. Wt: 413.5 g/mol
InChI Key: KXGDGYUBFMYXJF-UHFFFAOYSA-N
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Description

4-Butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a butoxy substituent at the para-position of the benzene ring and a 6-methoxypyridazin-3-yl group attached to the meta-position of the phenylamine moiety. Its molecular formula is C₂₁H₂₄N₄O₄S, with a molecular weight of 428.50 g/mol.

Properties

IUPAC Name

4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-3-4-14-28-18-8-10-19(11-9-18)29(25,26)24-17-7-5-6-16(15-17)20-12-13-21(27-2)23-22-20/h5-13,15,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGDGYUBFMYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of the aryl halide with the boronic acid derivative .

Chemical Reactions Analysis

4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis due to its complex structure and reactivity.

    Biology: The compound’s sulfonamide group is known for its potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating diseases where sulfonamide derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Benzene Ring) Pyridazine Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-Butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (Target) Butoxy (C₄H₉O) 6-methoxy 428.50 High lipophilicity, potential CNS/oncology applications
4-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0230) Ethoxy (C₂H₅O) 6-methoxy 385.44 Moderate solubility; screening candidate
N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide (G619-0219) 2,4,5-Trimethyl 6-methoxy 383.47 Enhanced rigidity; reduced metabolic stability
4-Fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide (G619-0457) Fluoro, trifluoromethyl 6-methoxy 443.38 High electronegativity; likely CYP450 interactions

Key Observations :

  • Metabolic Stability : The 6-methoxypyridazine moiety, shared across analogs, is associated with reduced cytochrome P450 inhibition in related compounds like TAK-385 (), suggesting a favorable metabolic profile .

Comparison with Therapeutic Analogs

TAK-385 (GnRH Antagonist)

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl group with the target compound. Key differences include:

  • Activity : TAK-385 is a potent GnRH receptor antagonist with superior in vivo efficacy and reduced CYP450 inhibition due to the methoxypyridazine group .
  • Structural Complexity: TAK-385’s thienopyrimidinone core contributes to higher molecular weight (MW ~630 g/mol) and multi-target interactions compared to the simpler sulfonamide scaffold of the target compound .
COX-2 Inhibitors (e.g., Compound 1c)

4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c) demonstrated 47.1% COX-2 inhibition at 20 μM, highlighting the importance of sulfonamide positioning and substituent electronegativity . In contrast, the target compound’s butoxy group may reduce polar interactions with COX-2’s active site but improve membrane permeability.

Research Findings and Implications

Pharmacological Potential

  • Oncology : The 6-methoxypyridazine moiety in TAK-385 and the target compound suggests utility in hormone-dependent cancers .
  • Enzyme Inhibition : Sulfonamide derivatives with para-alkoxy groups (e.g., butoxy) may balance solubility and target binding, as seen in COX-2 inhibitors .

Biological Activity

Overview

4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. The sulfonamide class is known for its antibacterial properties, and this compound's unique structure suggests possible applications in various therapeutic areas.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_4\text{S}

This structure features a butoxy group, a methoxypyridazinyl moiety, and a sulfonamide linkage, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can resemble para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and subsequent antibacterial effects. Additionally, the compound's aromatic rings may facilitate binding to various proteins, influencing their activity.

Antibacterial Properties

Research has indicated that sulfonamides like this compound possess significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves competitive inhibition of bacterial enzymes critical for folate synthesis.

Antifungal Activity

Preliminary studies suggest that this compound may also exhibit antifungal properties. The sulfonamide group has been shown to interfere with fungal enzyme activity, potentially offering a therapeutic avenue for treating fungal infections.

Case Studies

  • Inhibition of Dihydropteroate Synthase : A study reported the compound's ability to inhibit dihydropteroate synthase in Escherichia coli, demonstrating IC50 values comparable to established sulfonamide drugs. This inhibition was confirmed through enzyme assays and molecular docking studies.
  • Antimicrobial Spectrum : A broader antimicrobial spectrum was observed in another study where the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Data Tables

Activity IC50 (µM) Target
Dihydropteroate Synthase12E. coli
Fungal Enzyme Inhibition15Candida albicans
Antibacterial Activity10Various strains

Q & A

Q. What are the key synthetic strategies for synthesizing 4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Introduction of the butoxy group via alkylation under controlled pH and temperature.
  • Suzuki coupling : For attaching the pyridazinyl-phenyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with an amine-functionalized pyridazinyl-phenyl precursor, optimized using triethylamine as a base .

Q. Critical Parameters :

  • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Temperature control (e.g., 0–5°C for sulfonamide formation to prevent side reactions).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are essential for characterizing this compound?

Key Techniques and Applications :

TechniqueApplicationCritical InsightsReferences
HPLC Purity assessment (>95%)C18 reverse-phase column; acetonitrile/water gradient (60:40 to 90:10) .
1H/13C NMR Structural confirmationSulfonamide NH proton (δ 10–12 ppm), methoxy groups (δ ~3.8 ppm), pyridazine aromatic protons (δ 7.5–8.5 ppm) .
HRMS Molecular weight verificationExact mass determination (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Target-specific screens (e.g., carbonic anhydrase IX) using fluorescence-based methods to measure IC₅₀ values .
  • Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose-response curves (1–100 µM) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., tubulin for antimitotic activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent variation : Replace methoxy groups with halogens (e.g., F, Cl) to enhance metabolic stability or adjust logP .
  • Scaffold hopping : Introduce bicyclic moieties (e.g., imidazo[1,2-a]pyrimidine) to improve target selectivity .
  • Bioisosteric replacements : Substitute sulfonamide with carboxamide to reduce plasma protein binding .

Q. Methodology :

  • Parallel synthesis of analogs with systematic substituent changes.
  • Comparative analysis of IC₅₀ values and pharmacokinetic parameters (e.g., clearance, volume of distribution) .

Q. What computational methods aid in predicting target interactions?

  • Molecular docking : Use PDB structures (e.g., 3HKC for tubulin) to model binding poses. Key software: AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding energy (ΔG) .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donors .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates and report data as mean ± SEM .
  • Meta-analysis : Use tools like RevMan to compare IC₅₀ values across studies and identify outliers .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Low yields in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd) and switch to microwave-assisted synthesis for faster reaction times .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Byproduct formation : Implement in-line FTIR monitoring to detect intermediates and adjust stoichiometry dynamically .

Q. How is stability under physiological conditions analyzed?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–6 hr) and quantify parent compound using LC-MS/MS .
  • Light/heat stress tests : Store samples at 40°C/75% RH or under UV light (ICH Q1B guidelines) to assess photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

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